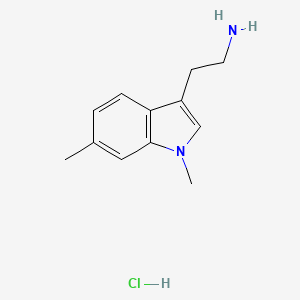

2-(1,6-ジメチル-1H-インドール-3-イル)エタン-1-アミン塩酸塩

説明

“2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a solid that is highly soluble in water and other polar solvents .

科学的研究の応用

2-(1,6-ジメチル-1H-インドール-3-イル)エタン-1-アミン塩酸塩の紹介

この化合物はインドール誘導体であり、生物学的および薬理学的活性を有する化合物群です。 インドール誘導体は、植物や菌類などの天然資源に見られ、植物ホルモンから哺乳類の脳における潜在的な神経調節物質まで、幅広い用途があります .

植物ホルモン研究: インドール誘導体は、植物の成長と発達に重要なインドール-3-酢酸(IAA)などの植物ホルモンの研究において重要です。 この分野の研究は、農業や園芸の進歩につながる可能性があります .

神経調節研究: 同様の化合物が哺乳類の脳に微量に見られることから、この化合物が神経調節物質または神経伝達物質として作用する可能性があります。 これは、脳機能の理解と神経疾患の治療に影響を与える可能性があります .

抗炎症用途: インドール誘導体は、炎症性サイトカイン産生に対する効果について研究されており、炎症関連疾患の治療における潜在的な用途が示唆されています .

抗菌特性: これらの化合物は、さまざまな微生物に対して活性を示しており、新しい抗菌剤の開発における潜在的な用途を示しています .

抗酸化研究: インドール誘導体の抗酸化特性も注目されており、酸化ストレス関連疾患の治療法の開発に貢献する可能性があります .

癌治療研究: インドール誘導体は、癌細胞を治療するための注目を集めており、腫瘍学における応用が研究されています .

合成と特性評価: インドール誘導体の合成と厳密な特性評価により、上記のような多岐にわたる用途を探求することができます .

将来の方向性

The future directions for “2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by indole derivatives , this compound could potentially be a candidate for the development of new drugs.

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, which would result in a range of molecular and cellular effects .

生化学分析

Biochemical Properties

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, they can affect cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at high doses . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can interact with cofactors and other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation in different cellular compartments . For example, indole derivatives have been shown to interact with transporters such as P-glycoprotein, which can influence their distribution and excretion.

Subcellular Localization

The subcellular localization of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and induce apoptosis in cancer cells. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-(1,6-dimethylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9;/h3-4,7-8H,5-6,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFBDMXCZZOLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-04-1 | |

| Record name | 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

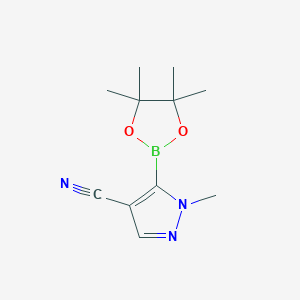

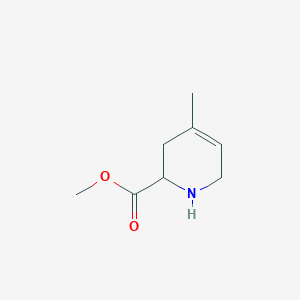

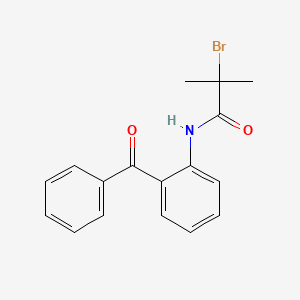

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

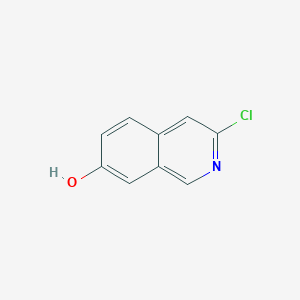

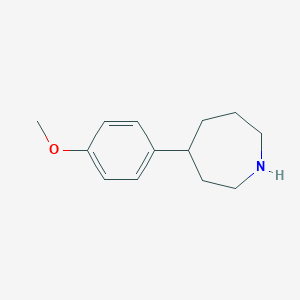

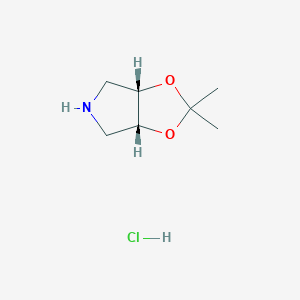

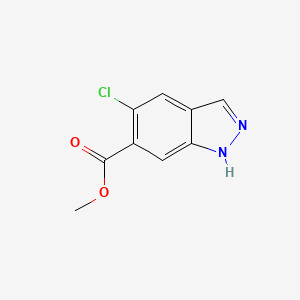

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)

![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)